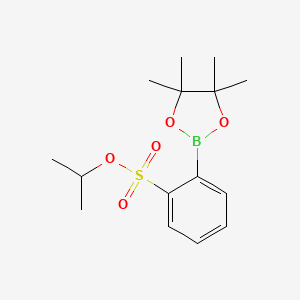

Isopropyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Isopropyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonate is a chemical compound that belongs to the class of boronic esters. It is characterized by the presence of a dioxaborolane ring and a benzenesulfonate group. This compound is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonate typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with isopropyl benzenesulfonate. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale synthesis of this compound .

Analyse Chemischer Reaktionen

Types of Reactions

Isopropyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the benzenesulfonate group is replaced by other nucleophiles.

Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Bases: Potassium carbonate, sodium hydroxide.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).

Catalysts: Palladium-based catalysts are commonly used in coupling reactions.

Major Products

The major products formed from these reactions include various biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Wissenschaftliche Forschungsanwendungen

Isopropyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonate has several applications in scientific research:

Biology: It can be used to modify biomolecules for studying biological processes.

Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: It is used in the production of advanced materials, including polymers and electronic materials.

Wirkmechanismus

The mechanism by which Isopropyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonate exerts its effects involves the formation of a boronate ester intermediate. This intermediate can undergo transmetalation with palladium catalysts, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

- Isopropoxyboronic acid pinacol ester

- Isopropyl pinacol borate

Uniqueness

Isopropyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonate is unique due to its combination of a dioxaborolane ring and a benzenesulfonate group, which provides it with distinct reactivity and stability. This makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, where it can efficiently form carbon-carbon bonds under mild conditions .

Biologische Aktivität

Isopropyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonate (CAS Number: 1324003-62-4) is a compound of significant interest in the field of medicinal chemistry and pharmacology. Its unique structure incorporates a boron-containing moiety that enhances its biological activity, making it a potential candidate for various therapeutic applications. This article delves into its biological activity, synthesis, and potential applications based on diverse sources of research.

Chemical Structure and Properties

The molecular formula of this compound is C15H23BO5S, with a molecular weight of 326.22 g/mol. The compound features a sulfonate group which is known for enhancing solubility and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₃BO₅S |

| Molecular Weight | 326.22 g/mol |

| CAS Number | 1324003-62-4 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. It has been shown to exhibit:

- Inhibition of Phosphodiesterase (PDE) : Compounds similar to this compound have demonstrated PDE inhibitory activity. This action can lead to increased levels of cyclic AMP (cAMP), which plays a crucial role in cellular signaling and regulation of inflammatory responses .

- Antagonistic Effects on Muscarinic Receptors : The compound may also act as an antagonist at muscarinic acetylcholine receptors (mAChRs), which are involved in various physiological functions including neurotransmission and modulation of immune responses .

Case Studies and Research Findings

- Inflammatory Diseases : A study indicated that compounds with similar structures to this compound could effectively reduce inflammation in models of chronic obstructive pulmonary disease (COPD) and asthma by modulating cAMP levels .

- Cancer Research : Preliminary investigations suggest that the compound may inhibit tumor cell proliferation through its effects on signaling pathways related to cell cycle regulation .

- Pharmaceutical Applications : In drug development contexts, this compound has been utilized as an intermediate in synthesizing novel pharmaceuticals targeting specific biological pathways .

Synthesis Pathways

This compound can be synthesized through several methods involving the reaction of benzenesulfonic acid derivatives with boron-containing reagents. The synthesis typically involves:

- Formation of the Dioxaborolane Moiety : This can be achieved through the reaction of boronic acids with appropriate alcohols under controlled conditions.

- Sulfonation Reaction : The final step involves introducing the sulfonate group onto the aromatic ring using sulfonation reagents.

Eigenschaften

IUPAC Name |

propan-2-yl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO5S/c1-11(2)19-22(17,18)13-10-8-7-9-12(13)16-20-14(3,4)15(5,6)21-16/h7-11H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXTPWIHQKOSUOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2S(=O)(=O)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.